molecular formula C15H20ClNO4 B13644677 chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

Cat. No.: B13644677
M. Wt: 313.77 g/mol
InChI Key: ZDVSSXVVRYYLKC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which can be removed under acidic conditions to reveal the free amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Esterification: The carboxylic acid group of the protected amino acid is then esterified using chloromethyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production, which is more efficient and versatile compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The ester bond can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Basic Conditions: Sodium hydroxide (NaOH) can be used for ester hydrolysis.

    Nucleophiles: Various nucleophiles can be used for substitution reactions at the chloromethyl group.

Major Products

    Free Amine: Obtained after Boc deprotection.

    Carboxylic Acid: Obtained after ester hydrolysis.

    Substituted Derivatives: Obtained after nucleophilic substitution at the chloromethyl group.

Scientific Research Applications

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides.

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates.

    Bioconjugation: Employed in the modification of biomolecules for various biological studies.

Mechanism of Action

The mechanism of action for chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl (2S)-2-amino-3-phenylpropanoate: Lacks the Boc protecting group.

    Boc-L-phenylalanine: Similar structure but without the chloromethyl ester group.

Uniqueness

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is unique due to the presence of both the Boc protecting group and the chloromethyl ester, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1

InChI Key

ZDVSSXVVRYYLKC-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCCl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.